molecular formula C10H12ClNOS B14051643 1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one

1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14051643
M. Wt: 229.73 g/mol
InChI Key: QSWQUYXXDHKWMJ-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound that features a unique combination of functional groups, including an amino group, a methylthio group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the initial formation of the 2-amino-4-(methylthio)phenyl intermediate, followed by chlorination and subsequent coupling with a propanone derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(2-amino-4-methylsulfanylphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C10H12ClNOS/c1-14-9-3-2-7(10(12)5-9)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3

InChI Key

QSWQUYXXDHKWMJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)CC(=O)CCl)N

Origin of Product

United States

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